Cas no 94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate)

benzyl (3S)-3-hydroxypiperidine-1-carboxylate structure
94944-69-1 structure
Nombre del producto:benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Número CAS:94944-69-1
MF:C13H17NO3
Megavatios:235.278983831406
MDL:MFCD11112281
CID:836266
PubChem ID:6932653

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • (S)-Benzyl 3-hydroxypiperidine-1-carboxylate
    • S-1-CBZ-3-Hydroxy-piperidine
    • (S)-1-CBZ-3-HYDROXYPIPERIDINE
    • (S)-1-Cbz-3-hydroxy-piperidine
    • 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)-
    • benzyl (3S)-3-hydroxypiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)- (ZCI)
    • Phenylmethyl (3S)-3-hydroxy-1-piperidinecarboxylate (ACI)
    • MFCD11112281
    • CS-0049887
    • SCHEMBL5368396
    • AC-29572
    • (S)-3-Hydroxy-piperidine-1-carboxylic acid benzyl ester
    • EN300-5564559
    • 94944-69-1
    • DTXSID20426142
    • NDGWBAFATMSBHZ-LBPRGKRZSA-N
    • AB6219
    • DS-17823
    • AKOS015855302
    • MDL: MFCD11112281
    • Renchi: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
    • Clave inchi: NDGWBAFATMSBHZ-LBPRGKRZSA-N
    • Sonrisas: C(N1CCC[C@H](O)C1)(=O)OCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 235.12084340g/mol
  • Masa isotópica única: 235.12084340g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 251
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 49.8Ų
  • Xlogp3: 1.5

Propiedades experimentales

  • Denso: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 384.9±42.0℃ at 760 mmHg
  • Disolución: Slightly soluble (3.1 g/l) (25 º C),

benzyl (3S)-3-hydroxypiperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM109178-25g
benzyl (3S)-3-hydroxypiperidine-1-carboxylate
94944-69-1 95%+
25g
$*** 2023-05-29
eNovation Chemicals LLC
D494481-10G
benzyl (3S)-3-hydroxypiperidine-1-carboxylate
94944-69-1 97%
10g
$55 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00792-25G
benzyl (3S)-3-hydroxypiperidine-1-carboxylate
94944-69-1 97%
25g
¥ 607.00 2023-04-12
abcr
AB441463-250g
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; .
94944-69-1
250g
€1114.00 2023-09-04
abcr
AB441463-5 g
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; .
94944-69-1
5g
€107.60 2023-07-18
abcr
AB441463-100 g
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; .
94944-69-1
100g
€636.30 2023-07-18
Fluorochem
211580-10g
S)-Benzyl 3-hydroxypiperidine-1-carboxylate
94944-69-1 95%
10g
£61.00 2022-02-28
Fluorochem
211580-25g
S)-Benzyl 3-hydroxypiperidine-1-carboxylate
94944-69-1 95%
25g
£103.00 2022-02-28
abcr
AB441463-10 g
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; .
94944-69-1
10g
€156.90 2023-07-18
Alichem
A129006003-100g
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
94944-69-1 95%
100g
$612.00 2023-08-31

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water
Referencia
Syntheses of (S)-(-)-3-piperidinol from L-glutamic acid and (S)-malic acid
Olsen, Richard K.; Bhat, Krishna L.; Wardle, Robert B.; Hennen, William J.; Kini, Ganesh D., Journal of Organic Chemistry, 1985, 50(6), 896-9

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: NAD ,  Isopropanol ;  1.5 h, 50 °C
Referencia
Stereo-complementary bioreduction of saturated N-heterocyclic ketones
Li, Chao; Liu, Yan; Pei, Xiao-Qiong; Wu, Zhong-Liu, Process Biochemistry (Oxford, 2017, 56, 90-97

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Glucose ,  NADP ,  Sodium carbonate Catalysts: Copper ;  pH 7, 30 °C
Referencia
Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases
Yang, Lin; Zhang, Yiping; Liu, Yan; Wang, Hualei; Wei, Dongzhi, Biochemical Engineering Journal, 2022, 178,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 7.5, 30 °C
1.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 7.5, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
Referencia
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; Cuetos, Anibal; Orden, Alejandro A.; Kurina-Sanz, Marcela; Lavandera, Ivan; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Acetic acid
Referencia
Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (-)-Febrifugine and Halofuginone
McLaughlin, Noel P.; Evans, Paul, Journal of Organic Chemistry, 2010, 75(2), 518-521

Métodos de producción 6

Condiciones de reacción
Referencia
Chiral, piperidine-based analogs of AF64A and acetylcholine
Huh, Nam; Thompson, Charles M., Bioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1551-4

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Raw materials

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94944-69-1)benzyl (3S)-3-hydroxypiperidine-1-carboxylate
A859227
Pureza:99%
Cantidad:100g
Precio ($):171.0